molecular formula C12H10F3NO2 B1507490 2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide CAS No. 90401-87-9

2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B1507490
CAS No.: 90401-87-9
M. Wt: 257.21 g/mol
InChI Key: FMJGFTJVVGCCER-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: is a fluorinated organic compound characterized by its trifluoroacetamide group attached to a tetrahydronaphthalene ring with a keto group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves the following steps:

  • Starting Materials: : The synthesis begins with 5,6,7,8-tetrahydronaphthalen-2-one as the starting material.

  • Activation: : The ketone group is activated using a suitable reagent, such as a Grignard reagent or organolithium compound.

  • Trifluoroacetylation: : The activated intermediate is then treated with trifluoroacetyl chloride or trifluoroacetic anhydride to introduce the trifluoroacetamide group.

  • Purification: : The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may involve continuous flow processes and large-scale reactors to ensure efficiency and cost-effectiveness. The choice of reagents and solvents is optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be performed to reduce the keto group to a hydroxyl group.

  • Substitution: : The trifluoroacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction: : Hydroxyl derivatives.

  • Substitution: : Amides, esters, and other substituted products.

Scientific Research Applications

2,2,2-Trifluoro-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Studied for its pharmacological properties and potential therapeutic uses.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide exerts its effects involves:

  • Molecular Targets: : The compound may interact with specific enzymes or receptors, leading to biological effects.

  • Pathways Involved: : The exact pathways depend on the specific application and biological context.

Comparison with Similar Compounds

2,2,2-Trifluoro-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: can be compared to other trifluoroacetamide derivatives and similar compounds, such as:

  • 2,2,2-Trifluoro-N-(6-methoxy-8-quinolinyl)acetamide

  • 2,2,2-Trifluoro-N-[4-(tetrahydro-2H-pyran-2-yloxy)-1-naphthyl]acetamide

  • 2,2,2-Trifluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide

These compounds share the trifluoroacetamide group but differ in their substituents and core structures, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c13-12(14,15)11(18)16-8-4-5-9-7(6-8)2-1-3-10(9)17/h4-6H,1-3H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJGFTJVVGCCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(F)(F)F)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729713
Record name 2,2,2-Trifluoro-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90401-87-9
Record name 2,2,2-Trifluoro-N-(5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90401-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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